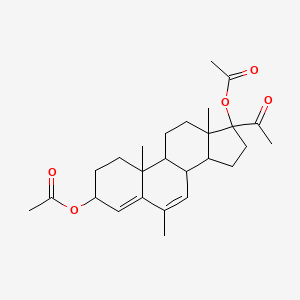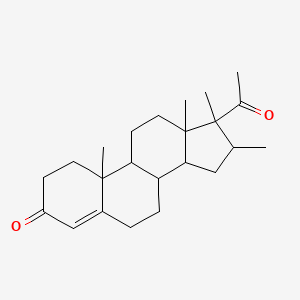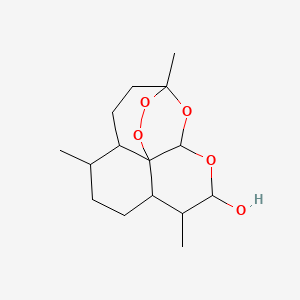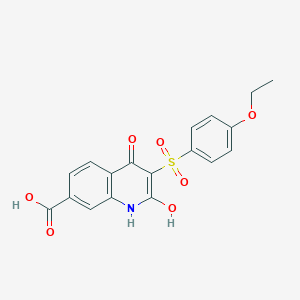
3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” is a chemical entity cataloged in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” involves multiple steps, each requiring specific reagents and conditions. The detailed synthetic route typically includes:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large quantities of reactants are processed in batches, with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be used, allowing for constant input of reactants and output of products.
化学反应分析
Types of Reactions
The compound “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
The compound “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions and processes.
相似化合物的比较
Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable pharmacological properties.
CID 5362065: A β-lactam antibiotic with related chemical structure.
CID 5479530: A cephalosporin with similar biological activity.
Uniqueness
The uniqueness of “3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid” lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that similar compounds may not be able to fulfill.
属性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-2-hydroxy-4-oxo-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO7S/c1-2-26-11-4-6-12(7-5-11)27(24,25)16-15(20)13-8-3-10(18(22)23)9-14(13)19-17(16)21/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKQELKDKRLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C(C2=O)C=CC(=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C(C2=O)C=CC(=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
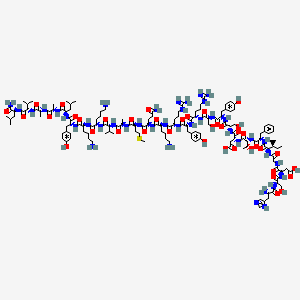
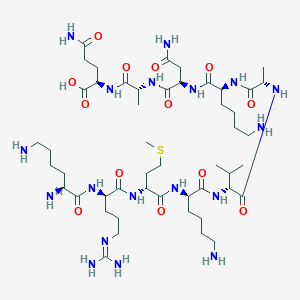
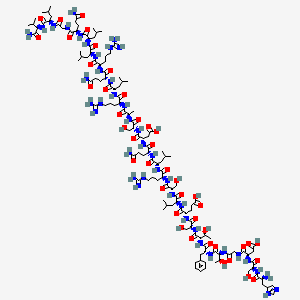
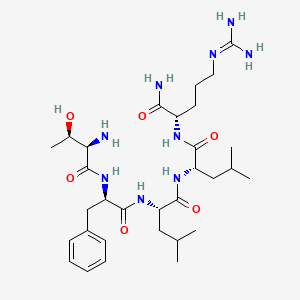
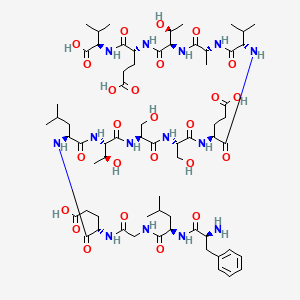
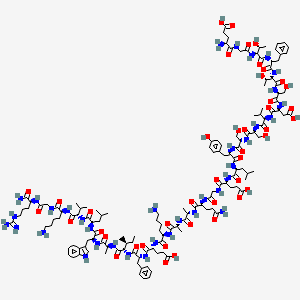
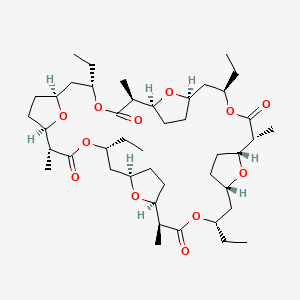
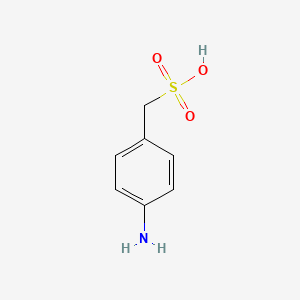
![Methyl 3-[(cyanoacetyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B7886793.png)
![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)
